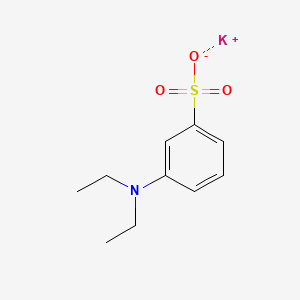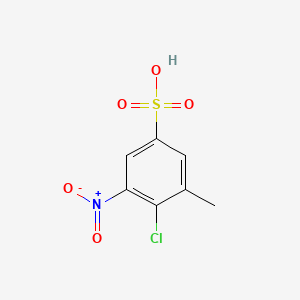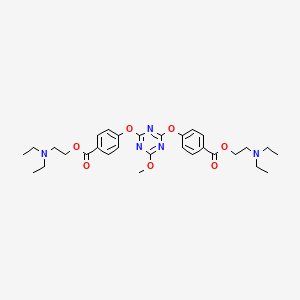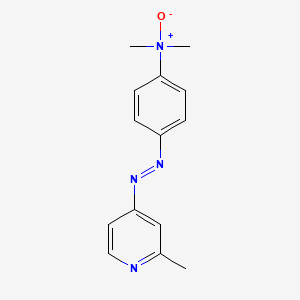
N,N-Dimethyl-4-(2-methyl-4-pyridylazo)aniline N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-(2-methyl-4-pyridylazo)aniline N-oxide is a chemical compound known for its distinctive properties and applications in various scientific fields. This compound is characterized by its azo group (-N=N-) and its ability to form stable complexes with metals, making it useful in analytical chemistry and material science.
Synthetic Routes and Reaction Conditions:
Classical Diazotization Reaction: The compound can be synthesized through a diazotization reaction, where an aniline derivative is treated with nitrous acid to form a diazonium salt, which then reacts with a pyridine derivative.
Oxidation Process: The N-oxide form is typically obtained by oxidizing the corresponding azo compound using oxidizing agents like hydrogen peroxide or peracetic acid.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Process: Some production methods may involve continuous flow reactors to increase efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazine derivatives.
Substitution Reactions: Substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracetic acid, and other strong oxidizers.
Reducing Agents: Sodium dithionite, hydrogen, and other reducing agents.
Substitution Reagents: Halogens, nitration agents, and alkylating agents.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Hydrazine Derivatives: Resulting from reduction reactions.
Substituted Azo Compounds: Resulting from substitution reactions.
科学的研究の応用
Chemistry: The compound is widely used in analytical chemistry for the detection and quantification of metal ions. It forms stable complexes with metals, which can be analyzed using various spectroscopic techniques.
Biology: In biological research, the compound is used as a fluorescent probe to study cellular processes and metal ion distribution within cells.
Industry: In material science, the compound is used to create thin films and coatings with specific properties, such as corrosion resistance and enhanced durability.
作用機序
The compound exerts its effects primarily through the formation of stable metal complexes. The azo group (-N=N-) and the N-oxide moiety play crucial roles in binding metal ions, which can then be detected or quantified using various analytical techniques. The molecular targets and pathways involved include metal ion binding sites and specific spectroscopic signatures.
類似化合物との比較
N,N-Dimethyl-4-(2-pyridylazo)aniline (PADA): Similar structure but lacks the methyl group at the 2-position of the pyridine ring.
N,N-Dimethyl-4-(2-thiazolylazo)aniline: Similar azo structure but with a thiazole ring instead of a pyridine ring.
Uniqueness:
Metal Binding Affinity: N,N-Dimethyl-4-(2-methyl-4-pyridylazo)aniline N-oxide has a higher affinity for certain metal ions compared to similar compounds, making it more effective in analytical applications.
Stability: The presence of the N-oxide group enhances the stability of the compound, allowing for more reliable and consistent results in various applications.
特性
CAS番号 |
7347-46-8 |
|---|---|
分子式 |
C14H16N4O |
分子量 |
256.30 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(2-methylpyridin-4-yl)diazenyl]benzeneamine oxide |
InChI |
InChI=1S/C14H16N4O/c1-11-10-13(8-9-15-11)17-16-12-4-6-14(7-5-12)18(2,3)19/h4-10H,1-3H3 |
InChIキー |
IKIIIYDDQUJMHU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)N=NC2=CC=C(C=C2)[N+](C)(C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


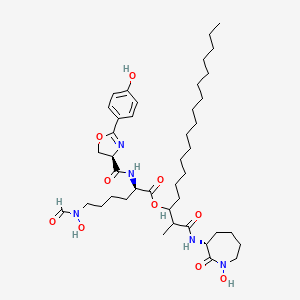
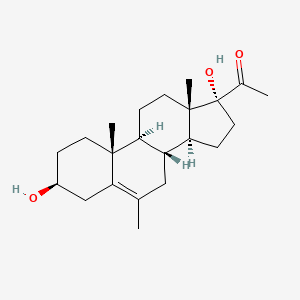
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
![N-(4-methylphenyl)-10-[10-(4-methyl-N-(4-propan-2-ylphenyl)anilino)anthracen-9-yl]-N-(4-propan-2-ylphenyl)anthracen-9-amine](/img/structure/B15347245.png)

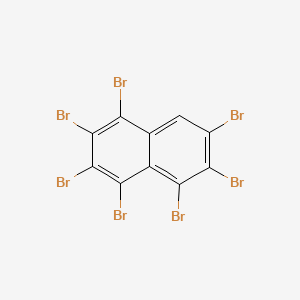
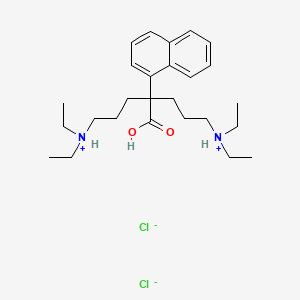
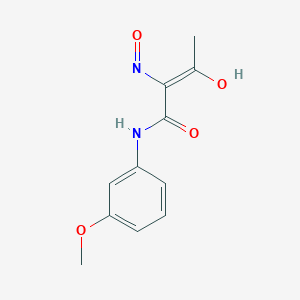
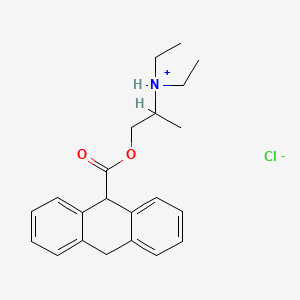
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B15347285.png)
